molecular formula C41H28N2O B11960594 Agn-PC-0loxqy CAS No. 6653-11-8

Agn-PC-0loxqy

Cat. No.: B11960594
CAS No.: 6653-11-8
M. Wt: 564.7 g/mol
InChI Key: QETCUXPZKFZOCW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Agn-PC-0loxqy undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agn-PC-0loxqy has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-0loxqy involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Agn-PC-0loxqy can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific arrangement of atoms and bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

6653-11-8

Molecular Formula

C41H28N2O

Molecular Weight

564.7 g/mol

IUPAC Name

1,3-bis(1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenyl)urea

InChI

InChI=1S/C41H28N2O/c44-39(42-40-31-19-7-1-13-25(31)37(26-14-2-8-20-32(26)40)27-15-3-9-21-33(27)40)43-41-34-22-10-4-16-28(34)38(29-17-5-11-23-35(29)41)30-18-6-12-24-36(30)41/h1-24,37-38H,(H2,42,43,44)

InChI Key

QETCUXPZKFZOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)NC(=O)NC67C8=CC=CC=C8C(C9=CC=CC=C96)C1=CC=CC=C71

Origin of Product

United States

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